2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound featuring a unique combination of functional groups This compound includes an imidazole ring, a sulfonyl group, a pyrrolopyrrole structure, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, which can be synthesized via cyclization reactions involving amido-nitriles under mild conditions . The sulfonyl group is then introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
The octahydropyrrolo[3,4-c]pyrrole core is constructed through cyclization reactions involving appropriate precursors, such as diamines and diketones. The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound can be used as probes or inhibitors to study enzyme functions and signaling pathways. The imidazole ring, in particular, is known for its role in enzyme inhibition.
Medicine
In medicine, this compound and its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. The trifluoromethyl group is often associated with enhanced metabolic stability and bioavailability in drug molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-chloropyridine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C15H16F3N5O2S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
5-(1H-imidazol-5-ylsulfonyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C15H16F3N5O2S/c16-15(17,18)12-1-2-13(20-3-12)22-5-10-7-23(8-11(10)6-22)26(24,25)14-4-19-9-21-14/h1-4,9-11H,5-8H2,(H,19,21) |
InChI Key |
GVCUSXZGWRGHSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.